4-Fluoro-3-(trifluoromethyl)benzamide
Description
Contextualization within Fluorinated Benzamide (B126) Chemistry
Fluorinated benzamides represent a critical subclass of aromatic compounds in chemical science. The strategic incorporation of fluorine atoms into the benzamide structure can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. ontosight.aiontosight.ai The substitution of hydrogen with fluorine, the most electronegative element, often leads to enhanced biological activity and improved pharmacokinetic profiles. ontosight.ai
The study of fluorinated benzamides has revealed several key advantages conferred by fluorine substitution:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a hydrogen atom at a potential site of metabolism with fluorine can block this process, thereby increasing the compound's half-life. mdpi.com
Lipophilicity and Permeability : Fluorine substitution, particularly the introduction of a trifluoromethyl group, significantly increases the lipophilicity of a molecule. mdpi.com This can enhance its ability to cross biological membranes, a crucial factor for in vivo efficacy. researchgate.net
Binding Affinity : The high electronegativity of fluorine allows it to form favorable interactions (such as hydrogen bonds and dipole-dipole interactions) with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.
Conformational Control : Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific biological target. Research has also shown that fluorine substitution can suppress structural disorder in molecular crystals. acs.org
4-Fluoro-3-(trifluoromethyl)benzamide is a quintessential example within this class, featuring both a single fluorine atom and a trifluoromethyl group, which are two of the most common fluorine-containing moieties used in bioactive compound design.
Significance in Modern Medicinal Chemistry and Agrochemical Research
The unique structural features of this compound make it and its derivatives valuable scaffolds in the development of new pharmaceuticals and agrochemicals. The combination of the benzamide core, known for its diverse biological activities, with the property-enhancing fluorine and trifluoromethyl groups creates a platform for discovering novel active ingredients. ontosight.aiontosight.ai
In Medicinal Chemistry: The trifluoromethyl group is one of the most widely used fluorinated moieties in pharmaceuticals. mdpi.com Its presence can enhance metabolic stability and lipophilicity, which are critical for a drug's pharmacokinetic profile. mdpi.com Benzamide derivatives containing trifluoromethyl groups have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The additional fluorine atom in this compound can further modulate these properties, offering a fine-tuning mechanism for drug design. The electron-withdrawing nature of both substituents deactivates the aromatic ring, which can also contribute to metabolic stability. mdpi.com
In Agrochemical Research: Organofluorine compounds have made significant contributions to the agrochemical industry, leading to the development of highly effective herbicides, insecticides, and fungicides. nih.govresearchgate.net The trifluoromethyl group is particularly prevalent and advantageous in agrochemicals, more so than in pharmaceuticals. researchgate.netnih.gov This is partly because increased lipophilicity is crucial for the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects. researchgate.net Fluorinated compounds account for a large portion of modern pesticides, with trifluoromethyl-containing compounds being a major subgroup. acs.org Therefore, this compound serves as a key building block or intermediate for the synthesis of new agrochemical candidates.
The table below summarizes the influence of these key fluorinated substituents in the design of bioactive compounds.
| Substituent | Key Influences on Molecular Properties |
| Fluorine (-F) | Blocks metabolic hotspots, modulates acidity/basicity, enhances binding interactions through hydrogen bonding and dipole moments. |
| Trifluoromethyl (-CF₃) | Significantly increases lipophilicity, enhances metabolic stability, improves membrane permeability, acts as a strong electron-withdrawing group. mdpi.com |
Overview of Research Directions for this compound and its Derivatives
Given its promising structural motifs, research involving this compound is primarily directed towards its use as a versatile chemical intermediate for the creation of more complex molecules with potential biological applications. Key research directions include:
Synthesis of Novel Derivatives : A primary area of research involves using this compound as a starting material to synthesize a library of new derivatives. This is typically achieved by modifying the amide group to create more complex structures, which can then be screened for various biological activities.
Structure-Activity Relationship (SAR) Studies : By creating a series of related compounds derived from the parent molecule, researchers can systematically investigate how specific structural changes affect biological activity. These SAR studies are fundamental to optimizing a lead compound into a viable drug or agrochemical candidate.
Development of Targeted Therapies and Crop Protection Agents : Derivatives are being designed and evaluated as potential inhibitors of specific enzymes or as modulators of receptor activity in both medical and agricultural contexts. The goal is to develop agents with high efficacy and selectivity, minimizing off-target effects. Research into fluorinated benzamides and related structures continues to be a vibrant area, with ongoing efforts to discover new therapeutic agents and more sustainable agrochemicals. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVPAFAXSKGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217858 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |
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Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-57-5 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
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| Record name | 67515-57-5 | |
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Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Trifluoromethyl Benzamide
Strategic Retrosynthetic Analysis of the 4-Fluoro-3-(trifluoromethyl)benzamide Scaffold
A strategic retrosynthetic analysis of this compound reveals several logical disconnection points, primarily centered around the formation of the amide bond and the introduction of the fluorine and trifluoromethyl groups onto the benzene (B151609) ring. The most straightforward approach involves disconnecting the amide bond, leading to precursors such as 4-fluoro-3-(trifluoromethyl)benzoic acid or its corresponding acyl chloride and an ammonia (B1221849) source.
Further disconnection of the aromatic ring substituents points to precursors like 4-fluoro-3-aminobenzotrifluoride or 3-amino-4-fluorobenzotrifluoride, which could undergo functional group interconversion to install the carboxyl group. Alternatively, a retrosynthetic pathway could involve the sequential introduction of the fluorine and trifluoromethyl groups onto a simpler benzamide (B126) scaffold, although this is often more challenging due to regioselectivity issues. The most common and practical synthetic routes originate from precursors already containing the desired fluoro and trifluoromethyl substitution pattern on the aromatic ring.
Direct Synthesis Approaches
The direct synthesis of this compound is most commonly achieved through the formation of the amide bond from a pre-functionalized aromatic precursor.
Amidation Reactions Involving 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride Precursors
A prevalent and efficient method for the synthesis of this compound is the reaction of 4-fluoro-3-(trifluoromethyl)benzoyl chloride with an ammonia source. This method takes advantage of the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by ammonia. The reaction is typically carried out in an inert solvent, and a base may be added to neutralize the hydrochloric acid byproduct.
Reaction Scheme:

| Reactant | Reagent | Solvent | Conditions | Product |
| 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride | Ammonia (gas or aqueous solution) | Dichloromethane (B109758), THF, or other inert solvents | Room temperature or gentle heating | This compound |
This approach is often favored for its high yields and relatively mild reaction conditions.
Condensation Reactions for Benzamide Formation
Another direct route to this compound involves the condensation of 4-fluoro-3-(trifluoromethyl)benzoic acid with an ammonia source. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by ammonia. Common coupling agents include carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents.
Reaction Scheme:

| Reactant | Reagent | Coupling Agent | Solvent | Product |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Ammonium chloride or other ammonia source | DCC, EDC, or similar | DMF, DCM | This compound |
This method provides a direct conversion from the carboxylic acid, avoiding the need to first prepare the acyl chloride.
Catalytic Coupling Methods for Fluorinated Aromatic Systems
While less common for the synthesis of a primary amide like this compound, catalytic coupling reactions can be employed to form the C-N bond. For instance, a palladium-catalyzed aminocarbonylation of a corresponding aryl halide (e.g., 1-bromo-4-fluoro-3-(trifluoromethyl)benzene) using carbon monoxide and an ammonia surrogate could theoretically yield the target benzamide. However, these methods are more frequently applied to the synthesis of N-substituted amides.
Preparation of Substituted this compound Analogs
The synthesis of analogs of this compound can be achieved either by starting with appropriately substituted precursors or by modifying the existing scaffold.
Methods for Introducing Trifluoromethyl and Fluoro Groups
The introduction of trifluoromethyl and fluoro groups onto an aromatic ring is a critical aspect of synthesizing a wide range of fluorinated compounds, including analogs of this compound.
Trifluoromethylation: The trifluoromethyl group can be introduced onto an aromatic ring through various methods. One common approach is the Sandmeyer-type reaction of an appropriately substituted aniline (B41778) (e.g., 3-amino-4-fluorobenzoic acid) to introduce a trifluoromethyl group. Another method involves the copper-mediated trifluoromethylation of aryl halides using reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. For instance, a highly mono-selective ortho-trifluoromethylation of benzamides has been achieved using a copper-promoted C-H activation with an 8-aminoquinoline (B160924) directing group and a Togni reagent as the CF3 source rsc.org.
Fluorination: The introduction of a fluorine atom can be accomplished through methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aromatic amine. Nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings can also be used to introduce fluorine using a fluoride (B91410) salt.
The synthesis of substituted analogs of this compound often relies on a building block approach, where the desired substitution pattern is established on the starting materials before the final amide formation step. This strategy generally provides better control over regioselectivity and yield.
Synthesis of N-Substituted Benzamide Derivatives
The synthesis of N-substituted derivatives of this compound is predominantly achieved through the coupling of 4-fluoro-3-(trifluoromethyl)benzoic acid with a diverse range of primary and secondary amines. This transformation is a cornerstone of medicinal chemistry, allowing for the introduction of various functionalities to modulate the physicochemical and biological properties of the parent molecule.
Standard amide bond formation protocols are routinely employed, utilizing a variety of coupling reagents to facilitate the reaction. Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. luxembourg-bio.com Phosphonium-based reagents, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective, particularly for coupling with less reactive or sterically hindered amines. luxembourg-bio.com
A general synthetic scheme for the preparation of N-substituted this compound derivatives is presented below:
Scheme 1: General synthesis of N-substituted this compound derivatives.
The choice of solvent and base is crucial for the success of these coupling reactions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. The addition of a non-nucleophilic base, for example, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salts if they are used as starting materials. reddit.com
The versatility of this approach allows for the synthesis of a wide array of derivatives. For instance, coupling with various anilines can yield N-aryl benzamides, while reactions with aliphatic amines can introduce cyclic or acyclic alkyl substituents. The reaction conditions are generally mild, accommodating a broad range of functional groups on the amine component.
Derivatization for Enhanced Biological Activity
The derivatization of the this compound scaffold is a key strategy in drug discovery to optimize biological activity, selectivity, and pharmacokinetic properties. The introduction of fluorine and trifluoromethyl groups is itself a strategic choice, as these moieties are known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Further modifications of the benzamide structure are guided by structure-activity relationship (SAR) studies. By systematically altering the N-substituent, researchers can probe the binding pocket of a biological target and identify key interactions that contribute to potency and selectivity. For example, the synthesis of a library of N-substituted benzimidazoles derived from fluorinated benzoic acids has been shown to yield compounds with potent antihypertensive activity by acting as angiotensin II type 1 (AT1) receptor blockers. nih.gov
The biological activity of these derivatives is highly dependent on the nature of the N-substituent. The introduction of specific pharmacophores can target a wide range of biological processes. For instance, incorporating moieties known to interact with specific enzyme active sites can lead to the development of potent inhibitors. nih.gov The strategic placement of hydrogen bond donors and acceptors, hydrophobic groups, and charged functionalities on the N-substituent allows for the fine-tuning of interactions with the target protein.
Advanced Synthetic Considerations
Regioselectivity Control in Trifluoromethylation
The synthesis of this compound relies on the regioselective introduction of the trifluoromethyl group onto the 4-fluorobenzoyl scaffold. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of trifluoromethylation. In the case of 4-fluorobenzoic acid or its derivatives, the fluorine atom is an ortho-, para-director, while the carboxyl group is a meta-director. The synthesis of the precursor, 4-fluoro-3-(trifluoromethyl)aniline, often involves the nitration of 2-fluorobenzotrifluoride, where the fluorine directs ortho- and para-, and the trifluoromethyl group directs meta-. Subsequent reduction of the nitro group provides the desired aniline, which can then be converted to the corresponding benzoic acid via diazotization and cyanation, followed by hydrolysis.
Controlling regioselectivity in direct C-H trifluoromethylation reactions is an active area of research. Transition-metal-catalyzed reactions and photoredox catalysis have emerged as powerful tools for the regioselective introduction of trifluoromethyl groups onto aromatic and heteroaromatic systems. rsc.org The choice of catalyst, ligand, and reaction conditions can significantly influence the regiochemical outcome of the trifluoromethylation process.
Scalable Synthesis Protocols
The development of scalable synthesis protocols is essential for the production of this compound and its derivatives for preclinical and clinical studies. Process chemistry focuses on optimizing reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility on a larger scale. illinois.edu
Key considerations for scalable synthesis include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding hazardous reagents and purification methods. For the amide bond formation step, the use of efficient coupling reagents that produce easily removable byproducts is preferred. Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of trifluoromethylated heterocyles, providing better control over reaction parameters, improved safety, and potential for higher throughput. acs.org
The synthesis of the precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid, has also been a subject of process optimization. Industrial methods may involve the chlorination and subsequent fluorination of substituted toluenes, followed by hydrolysis to the carboxylic acid. reddit.com
Post-Synthetic Modifications and Purification Techniques
Post-synthetic modification (PSM) offers a powerful strategy for the late-stage functionalization of the this compound scaffold. This approach allows for the introduction of diverse chemical functionalities after the core structure has been assembled, enabling the rapid generation of a library of analogs for biological screening. researchgate.net PSM can be used to attach imaging agents, targeting ligands, or other functionalities to modulate the properties of the parent molecule.
The purification of this compound and its derivatives is crucial to ensure high purity for biological testing and other applications. Common purification techniques include:
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a highly effective method for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound. rsc.org
Chromatography: Column chromatography using silica (B1680970) gel is a standard technique for the separation of reaction mixtures. The choice of eluent system is optimized to achieve good separation of the desired product from impurities. High-performance liquid chromatography (HPLC) is often used for the final purification of small quantities of material to achieve very high purity. For fluorinated compounds, specialized fluorocarbon columns and eluents can sometimes provide better separation from their non-fluorinated counterparts. nih.gov
The following table summarizes common purification techniques for fluorinated benzamides:
| Purification Technique | Description | Key Considerations |
| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool slowly to form crystals. | Solvent selection is crucial for achieving high purity and yield. |
| Silica Gel Chromatography | Separation based on polarity, where the compound is passed through a column of silica gel with a solvent mixture. | Choice of eluent system is critical for effective separation. |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique for high-resolution separation. | Often used for final purification and analysis of purity. |
| Fluorous Solid-Phase Extraction | A technique that utilizes the unique properties of highly fluorinated materials for separation. | Particularly useful for the purification of highly fluorinated compounds. |
Pharmacological Profile and Biological Activities of 4 Fluoro 3 Trifluoromethyl Benzamide Analogs
Antimicrobial Activity Investigations
Analogs built upon a benzamide (B126) framework incorporating fluoro and trifluoromethyl groups have been a subject of research for their potential to combat various microbial pathogens. These studies explore their efficacy against a spectrum of bacteria and fungi, including those notorious for developing drug resistance.
Evaluation Against Bacterial Strains
The antibacterial potential of 4-Fluoro-3-(trifluoromethyl)benzamide analogs, particularly salicylanilide (B1680751) derivatives, has been evaluated against several clinically significant bacterial strains. Salicylanilides are a class of compounds that include a benzamide functional group.
Another class of related compounds, (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups, also exhibited powerful antibacterial properties. These derivatives were found to be bactericidal and showed potent activity against a wide array of Gram-positive bacteria, including MRSA, VRSA, and vancomycin-resistant enterococcus (VRE). nih.gov Certain compounds in this series recorded MIC values as low as 0.06 µg/mL against a linezolid-resistant S. aureus strain. nih.gov
While extensive data on Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis for direct analogs of this compound is limited in the reviewed literature, the activity of other fluorinated benzamide derivatives has been noted. For instance, certain difluorobenzamide derivatives have shown activity against vancomycin-resistant Enterococcus faecium (VRE). mdpi.com Additionally, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related acetamide (B32628) structure, investigated its effects in combination with various antibiotics against K. pneumoniae, showing synergistic effects with meropenem (B701) and imipenem. nih.gov
Table 1: Antibacterial Activity of Selected Benzamide Analogs
| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Fluoro and Trifluoromethyl-substituted Salicylanilides | S. aureus | 0.25–64 | nih.gov |
| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA, VRSA | 0.031–0.062 | nih.gov |
| Trifluoromethylthio/Pentafluorosulfanyl (1,3,4-oxadiazol-2-yl)benzamides | Linezolid-resistant S. aureus | as low as 0.06 | nih.gov |
| Difluorobenzamide Derivatives | MRSA | 4 | mdpi.com |
Assessment of Antifungal Activity
The investigation into fluorinated compounds extends to their potential as antifungal agents. A study focusing on novel chalcones bearing trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents evaluated their activity against pathogenic fungal strains, including Candida albicans. nih.gov
The synthesized compounds were tested against C. albicans, and it was observed that derivatives containing the trifluoromethoxy group were generally more effective than those with the trifluoromethyl group. nih.gov Among the twenty fluorinated chalcones tested, a compound designated as A3/B3, which features an indole (B1671886) ring, demonstrated the most significant antimicrobial activity when compared to standard drugs, without showing cytotoxicity on a human normal liver cell line. nih.gov
Table 2: Antifungal Activity of Fluorinated Chalcone Analogs
| Compound Series | Fungal Strain | Activity Noted | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF3) Substituted Chalcones | Candida albicans | Active | nih.gov |
| Trifluoromethoxy (-OCF3) Substituted Chalcones | Candida albicans | More effective than -CF3 analogs | nih.gov |
| Compound A3/B3 (indole-bearing) | Candida albicans | Most potent in the series | nih.gov |
Anti-Biofilm Efficacy Studies
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Consequently, the ability of new compounds to inhibit or eradicate biofilms is a critical area of research.
Studies on fluoro and trifluoromethyl-substituted salicylanilides have shown promising anti-biofilm activity. Specifically, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide was found to be more effective at reducing pre-formed S. aureus biofilms than vancomycin. nih.gov Another study identified a fluorinated benzimidazole (B57391) derivative, TFBZ, which exhibited potent efficacy against both planktonic MRSA and its persistent biofilms, with a Minimum Biofilm Eradication Concentration (MBEC) of 8 μg/mL. nih.gov
Antiplasmodial Research
Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, necessitating the development of new and effective antimalarial drugs. Fluorinated compounds have also been explored in this therapeutic area.
In Vitro Activity Against Plasmodium falciparum Strains
Research into novel synthetic derivatives has identified compounds with promising activity against Plasmodium falciparum, the deadliest species of malaria parasite. A study on 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxychalcones screened these compounds for their in vitro antiplasmodial activity. nih.gov
The results indicated that chalcones with a 2-fluoroethoxy group generally exhibited more potent inhibitory effects on parasite growth compared to their trifluoro analogues. nih.gov Certain 2-fluoroethoxychalcones showed significant antiplasmodial activities with IC50 values in the range of 3.5–6.0 µg/mL. nih.gov Another class of molecules, 3-hydroxypropanamidines, also demonstrated potent in vitro activity, with some derivatives showing single-digit nanomolar inhibition of both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum. nih.gov
Table 3: In Vitro Antiplasmodial Activity of Selected Fluorinated Analogs
| Compound Class | P. falciparum Strain(s) | Activity (IC50) | Reference |
|---|---|---|---|
| 2-Fluoroethoxychalcones | 3D7 | 3.5–6.0 µg/mL | nih.gov |
| 3-Hydroxypropanamidines | 3D7, Dd2 | 5-12 nM | nih.gov |
Multi-Stage Activity Assessment
An ideal antimalarial drug would be effective against multiple stages of the parasite's life cycle, which would not only treat the clinical symptoms but also prevent transmission and relapse. rsc.org Research is ongoing to identify compounds that act against the pathogenic asexual and sexual stages, as well as the liver stage of malaria infection. rsc.orgnih.gov
While the search for multi-stage inhibitors is a critical goal in antimalarial drug discovery, specific studies assessing the multi-stage activity of direct analogs of this compound were not prominently featured in the reviewed literature. However, research on other classes of compounds, such as hydroxyethylamines, has demonstrated the feasibility of targeting multiple life stages of the malaria parasite, including activity against artemisinin-resistant strains, liver stages, and gametocytes. rsc.orgnih.gov This highlights the potential for future investigations into the multi-stage efficacy of fluorinated benzamide derivatives.
Anti-inflammatory Properties
Analogs of this compound have demonstrated notable anti-inflammatory activities through various mechanisms, including the inhibition of key signaling pathways and the modulation of inflammatory mediators.
Epidermal Growth Factor Receptor (EGFR) Inhibition as an Anti-inflammatory Strategy
Research has identified certain analogs of this compound as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net While EGFR inhibitors are predominantly recognized for their anticancer applications, their role in mitigating inflammation is an emerging area of study. The inhibition of EGFR has been shown to be a viable strategy for controlling inflammatory responses. nih.govresearchgate.net One particular analog, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, has been synthesized and evaluated as an anti-inflammatory agent acting through EGFR inhibition, with some derivatives showing IC50 values in the low micromolar range. nih.govelsevierpure.com The anti-inflammatory effects observed in peritoneal macrophages are suggested to be a direct consequence of EGFR inhibition. nih.gov
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, iNOS, Interleukins, TNF-α)
A key aspect of the anti-inflammatory profile of these benzamide analogs is their ability to modulate the production of critical inflammatory mediators. For instance, the analog 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide has been shown to significantly inhibit the production of nitric oxide (NO) in macrophages. nih.gov This inhibition is crucial as excessive NO production, catalyzed by inducible nitric oxide synthase (iNOS), is a hallmark of inflammatory conditions. nih.gov
Furthermore, this compound has been observed to dose-dependently suppress the expression of iNOS induced by lipopolysaccharides (LPS). nih.gov Its modulatory effects extend to pro-inflammatory cytokines, with significant inhibition of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) production in peritoneal macrophages. nih.govresearchgate.net
Impact on NF-κB Inactivation Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The anti-inflammatory effects of this compound analogs are, in part, attributed to their ability to interfere with this pathway. The inhibition of the production of iNOS, IL-1β, IL-6, and TNF-α by compounds such as 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide is mediated through the inactivation of NF-κB in peritoneal macrophages. nih.govresearchgate.net This indicates that these benzamide derivatives can effectively suppress the inflammatory cascade at a critical upstream point.
Anticancer Potential and Associated Mechanisms
In addition to their anti-inflammatory properties, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the trifluoromethyl group, in particular, is often associated with enhanced anticancer activity in various chemical scaffolds.
Cytotoxic Activity in Human Cancer Cell Lines (e.g., Lung Adenocarcinoma, Breast Cancer)
The cytotoxic effects of various fluorinated and trifluoromethyl-containing compounds have been evaluated against a range of human cancer cell lines. While specific data for direct analogs of this compound is limited in publicly available literature, related structures have shown activity. For instance, studies on different fluorinated aminophenylhydrazines have demonstrated significant cytotoxic effects against the A549 lung carcinoma cell line, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Similarly, various synthetic derivatives have been tested against breast cancer cell lines like MCF-7, showing a range of cytotoxic potencies. nih.govnih.govacgpubs.org
Below are tables summarizing the cytotoxic activity (IC50 values) of some fluorinated compounds, which, while not direct analogs, provide context for the potential anticancer activity of this class of molecules.
Table 1: Cytotoxic Activity of Various Synthetic Derivatives in Human Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Benzochromene Derivative 7h | T-47D | 1.8 |
| Benzochromene Derivative 7g | T-47D | 2.9 |
| Benzochromene Derivative 7h | MDA-MB-231 | 2.4 |
| Benzochromene Derivative 7e | MDA-MB-231 | 2.5 |
| Benzochromene Derivative 7e | MCF-7 | 3.1 |
| Benzochromene Derivative 7g | MCF-7 | 3.3 |
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (9) | MCF-7 | 3.84 |
| N-(1H-benzo[d]imidazol-2-yl)benzamide (8) | MCF-7 | 4.34 |
| N-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzamide (7) | MCF-7 | 5.52 |
| N-(1H-benzo[d]imidazol-2-yl)-4-methylbenzamide (6) | MCF-7 | 13.10 |
This table presents a selection of data from available literature and is for illustrative purposes. The compounds listed are not direct analogs of this compound.
Table 2: Cytotoxic Activity of Various Synthetic Derivatives in Human Lung Adenocarcinoma Cell Line (A549)
| Compound/Derivative | IC50 (µM) |
|---|---|
| Fluorinated Aminophenylhydrazine 6 | 0.64 |
| Benzopyranone Derivative 6 | 5.0 |
| Benzopyranone Derivative 9 | 5.83 |
| Benzopyranone Derivative 5 | 7.08 |
| Benzopyranone Derivative 8 | 8.33 |
This table presents a selection of data from available literature and is for illustrative purposes. The compounds listed are not direct analogs of this compound.
Inhibition of Kinases and Proteases in Disease Pathways
The anticancer potential of this compound analogs is also linked to their ability to inhibit key enzymes involved in cancer progression, such as kinases and proteases. The benzamide scaffold is a known feature in many kinase inhibitors. nih.gov For example, novel 4-chloro-N-phenyl benzamide derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cancer pathways. nih.gov Furthermore, imidazole (B134444) derivatives containing a trifluoromethyl group have shown considerable inhibitory activity against p38 MAP kinase, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
In the context of proteases, which are crucial for tumor invasion and metastasis, various inhibitors are being explored for cancer therapy. mdpi.com While direct evidence for protease inhibition by this compound analogs is not extensively documented, the general field of protease inhibitors includes a wide range of chemical structures, and targeting these enzymes remains a key strategy in anticancer drug development. mdpi.com
Metabolic Regulation and Related Therapeutic Applications
Hyperlipidemia, a major risk factor for the development of atherosclerosis, is characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. nih.gov One promising strategy for managing this condition is the inhibition of Cholesteryl Ester Transfer Protein (CETP). nih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). researchgate.net By inhibiting CETP, the levels of HDL cholesterol ("good cholesterol") can be increased, while LDL cholesterol ("bad cholesterol") levels are reduced, thereby decreasing cardiovascular risk. nih.govresearchgate.net
Analogs of this compound have been investigated as potential CETP inhibitors. Research into novel trifluoromethyl benzamide derivatives has shown that these compounds can exhibit significant CETP inhibitory activity. nih.gov In one study, a series of benzylamino benzamides were synthesized and evaluated, with several compounds demonstrating potent inhibition in vitro. nih.gov For instance, compound 9c from this series was identified as a particularly effective inhibitor with a half-maximal inhibitory concentration (IC50) of 1.03 µM. nih.govnih.gov Molecular modeling studies, including induced-fit docking, have shown that these benzamide scaffolds can fit into the CETP active site, with hydrophobic interactions playing a key role in the formation of the ligand-CETP complex. nih.govresearchgate.net Further studies on oxoacetamido-benzamide derivatives also showed promising results, with compound 9g having an IC50 of 0.96 µM and compound 9l showing activity as low as 7.16 x 10⁻⁸ µM. researchgate.netnews-medical.net
| Compound | Structure Type | IC50 (µM) |
|---|---|---|
| Compound 9c | Benzylamino Benzamide | 1.03 |
| Compound 9g | Oxoacetamido-benzamide | 0.96 |
| Compound 9l | Trifluoro-oxoacetamido benzamide | 0.0716 |
This table is interactive. Click on the headers to sort the data.
Information regarding the specific role of this compound analogs in the regulation of leptin expression in obesity models is not available in the reviewed scientific literature.
Structure Activity Relationship Sar and Rational Design
Impact of Fluoro and Trifluoromethyl Substituents on Biological Potency
The presence of both a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzamide (B126) ring is a key determinant of the biological potency of its derivatives. These substituents exert a profound influence through a combination of electronic and steric effects, which can enhance binding affinity, improve metabolic stability, and increase cell permeability.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring. This electronic modulation can enhance interactions with biological targets, such as enzymes and receptors, by influencing hydrogen bonding and electrostatic interactions. Furthermore, the lipophilicity of the trifluoromethyl group can improve the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. In various studies, the introduction of a trifluoromethyl group has been shown to increase the potency of compounds. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, the trifluoromethyl-substituted compound exhibited good activity against tested bacteria. nih.gov
The fluorine atom, with its high electronegativity and small van der Waals radius, can also contribute to enhanced biological activity. Fluorine substitution can block metabolic pathways, leading to increased metabolic stability and a longer duration of action. The strategic placement of fluorine can also lead to more favorable interactions within the binding pocket of a target protein. Studies on fluorobenzoylthiosemicarbazides have highlighted that trifluoromethyl derivatives exhibit optimal antibacterial activity. nih.gov
The synergistic effect of having both a fluoro and a trifluoromethyl group, as seen in the 4-fluoro-3-(trifluoromethyl)benzamide core, often results in compounds with superior biological profiles compared to their non-fluorinated or singularly substituted counterparts.
Influence of Aromatic and Heterocyclic Ring Systems on Activity Profiles
Replacing a simple alkyl or aryl substituent with a heterocyclic ring can introduce heteroatoms (such as nitrogen, oxygen, or sulfur) that can act as hydrogen bond donors or acceptors, leading to enhanced binding affinity and selectivity for a particular target. For example, in the development of antibacterial agents, the introduction of a pyrazole ring system to a scaffold containing a trifluoromethylphenyl moiety has yielded compounds with potent activity against resistant Gram-positive bacteria. nih.gov
The choice of the heterocyclic system is critical. For instance, in a study of benzamide derivatives containing a pyrimidine (B1678525) ring, these compounds showed greater yields than those with a pyrazoline ring, suggesting that the nature of the heterocycle can influence not only biological activity but also synthetic accessibility.
The position of attachment to the heterocyclic or aromatic ring also plays a crucial role in determining the activity profile. Different substitution patterns can orient the molecule differently within a binding site, leading to variations in potency and selectivity.
Analysis of Substitution Patterns on Amide and Phenyl Moieties
Systematic modifications of the substitution patterns on both the amide and phenyl moieties of this compound have provided valuable insights into the SAR of this class of compounds.
Substitutions on the Amide Nitrogen:
The nature of the substituent on the amide nitrogen (N-substitution) is a critical determinant of biological activity. Attaching different alkyl, aryl, or heterocyclic groups can drastically alter the compound's properties.
In a study of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, varying the substituents on the aniline (B41778) ring attached to the pyrazole core led to significant differences in antibacterial activity. For instance, a compound with bromo and trifluoromethyl substitutions was found to be the most potent in the series. nih.gov Conversely, the introduction of a morpholine (B109124) substituent eliminated the activity. nih.gov This highlights the sensitivity of the biological response to the specific nature of the N-substituent.
The following table summarizes the effect of different N-phenyl substitutions on the antibacterial activity of a pyrazole scaffold containing a trifluoromethylphenyl group. nih.gov
| R-Group on Phenyl Ring | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
| H | Weak activity |
| tert-Butyl | 1.56 |
| Methoxy | Activity eliminated |
| Phenoxy | 1.56-3.12 |
| Fluoro | Weak activity |
| Chloro | 3.12 |
| Bromo | 3.12 |
| Trifluoromethyl | 3.12 |
| Bromo and Trifluoromethyl | 0.78 |
| Morpholine | Activity eliminated |
Substitutions on the Phenyl Ring:
While the core 4-fluoro-3-(trifluoromethyl)phenyl moiety is often kept constant to leverage its favorable properties, further substitutions on this ring can be explored to fine-tune activity. However, modifications to this core are less common in the literature compared to N-substitutions, as the existing substitution pattern is often optimal for the desired biological effect. Any additional substitution would need to be carefully considered to avoid disrupting the beneficial electronic and steric properties conferred by the fluoro and trifluoromethyl groups.
Correlation Between Molecular Structure and Enzyme/Receptor Binding Affinity
The biological effects of this compound derivatives are a direct consequence of their binding to specific enzymes or receptors. Understanding the correlation between the molecular structure of these compounds and their binding affinity is crucial for rational drug design.
Computational methods, such as molecular docking, are often employed to predict and rationalize the binding modes of these derivatives within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.
For example, in a study of fluorobenzoylthiosemicarbazides as potential antibacterial agents, molecular docking studies suggested that these compounds could act as allosteric inhibitors of the enzyme D-alanyl-D-alanine ligase. nih.gov The docking poses revealed specific interactions between the trifluoromethylphenyl moiety and the enzyme's binding pocket, providing a structural basis for the observed activity.
The conformation of the molecule is also a critical factor. The dihedral angles between the different ring systems within the molecule can influence how it fits into a binding site. Crystal structure analysis of related benzamide derivatives has shown that intermolecular interactions, such as hydrogen bonding and π-stacking, can stabilize specific conformations that are favorable for binding. nih.gov
Ligand Efficiency and Selectivity Indices in Derivative Optimization
In the process of optimizing lead compounds, medicinal chemists often utilize various metrics to assess the quality of the molecules being developed. Ligand efficiency (LE) and selectivity indices are two such important parameters.
Ligand Efficiency (LE):
Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. It is a useful metric for comparing the potency of compounds of different sizes. A higher LE value indicates that a compound is more efficient at binding to its target. The formula for LE is:
LE = - (ΔG / N)
where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.
During lead optimization, the goal is often to increase potency while maintaining or improving ligand efficiency. This helps to avoid "molecular obesity," where potency is increased simply by adding more atoms, which can lead to poor pharmacokinetic properties.
Selectivity Indices:
Selectivity is a critical parameter for a drug candidate, as it reflects the compound's ability to bind to its intended target over other, off-target proteins. A high degree of selectivity is desirable to minimize the risk of side effects. The selectivity index (SI) is typically calculated as the ratio of the IC50 or Ki value for an off-target to the IC50 or Ki value for the intended target.
SI = IC50 (off-target) / IC50 (on-target)
A higher SI value indicates greater selectivity. In the development of derivatives of this compound, medicinal chemists would aim to design compounds with high potency for the desired target and high selectivity indices against relevant off-targets. For instance, in the development of antibacterial agents, a key goal would be to achieve high selectivity for the bacterial target over homologous human enzymes.
By systematically applying these principles of SAR, rational design, and optimization metrics, researchers can effectively design and develop novel derivatives of this compound with improved therapeutic potential.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 4-Fluoro-3-(trifluoromethyl)benzamide, might interact with a biological target, typically a protein or enzyme.
While specific docking studies on this compound against a wide array of proteins are limited, research on analogous compounds provides significant insights into its potential interactions with several key therapeutic targets.
Cholesteryl Ester Transfer Protein (CETP): The inhibition of CETP is a promising strategy for raising high-density lipoprotein (HDL) cholesterol levels. Molecular docking studies on a series of fluorinated and trifluoromethyl benzamides have revealed their potential as CETP inhibitors. nih.govnih.gov These studies indicate that the benzamide (B126) scaffold can fit snugly within the hydrophobic tunnel of the CETP active site. nih.gov The interactions are predominantly hydrophobic, a characteristic that the trifluoromethyl group of this compound would likely contribute to favorably. The fluorine atom could also participate in specific interactions within the binding pocket.
Peroxiredoxins and HERA Protein: In the context of anticancer research, molecular docking of novel chromone (B188151) derivatives bearing a trifluoromethyl-benzamide moiety has been explored against targets like Peroxiredoxins (for antioxidant activity) and the HERA protein (implicated in certain cancers). nih.gov These studies demonstrated that the benzamide derivatives could achieve significant binding affinities with these proteins, suggesting that this compound might also exhibit potential as an antioxidant or anticancer agent through similar interactions. nih.gov
DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents. While not benzamides, molecular docking studies of fluoroquinolone derivatives, which also contain a fluorine atom, have been instrumental in understanding their binding to DNA gyrase. nih.gov These studies often highlight the importance of the fluorine substituent in enhancing binding affinity and antibacterial potency. By analogy, the fluorine atom of this compound could play a role in its potential interaction with bacterial DNA gyrase.
Potassium Channels: The interaction of small molecules with potassium channels is a key area of interest for various therapeutic applications. While direct docking studies of this compound with potassium channels are not readily available, research on other classes of molecules, such as imidazoline (B1206853) derivatives, demonstrates the utility of molecular docking in elucidating binding sites and interaction modes within these complex transmembrane proteins. researchgate.net Such methodologies could be applied to investigate the potential effects of this compound on potassium channel function.
The analysis of docking results provides crucial information on the binding mode and predicted affinity of a ligand for its target. For benzamide derivatives targeting CETP, induced-fit docking has been employed to understand how the protein active site can accommodate different ligands. nih.gov These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand. For instance, in some trifluoro-oxoacetamido benzamides, hydrogen bonds with residues such as C13, Q199, R201, and H232 in the CETP binding cleft were observed. najah.edu The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), allows for the ranking of different compounds and the prioritization of the most promising candidates for further experimental testing. For example, docking scores for N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against Peroxiredoxins ranged from -5.9 to -7.4 kcal/mol. nih.gov
| Target Protein | Interacting Compound Class | Key Findings from Analog Studies | Predicted Binding Energy (kcal/mol) of Analogs |
|---|---|---|---|
| CETP | Trifluoromethyl Benzamides | Hydrophobic interactions dominate; potential H-bonds with key residues. nih.govnajah.edu | Not explicitly stated in provided search results. |
| Peroxiredoxins | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Significant binding modes observed. nih.gov | -5.9 to -7.4 nih.gov |
| HERA Protein | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Good binding affinity, supporting potential cytotoxic activity. nih.gov | Higher than the reference drug Doxorubicin (-6.7) nih.gov |
| DNA Gyrase | Fluoroquinolones | Fluorine substitution can enhance binding. nih.gov | Not explicitly stated for direct analogs. |
Prediction of Pharmacokinetic and Pharmacodynamic Properties
Computational methods are also extensively used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their likely bioactivity.
The bioactivity of a compound can be predicted using various in silico approaches, including quantitative structure-activity relationship (QSAR) models and pharmacophore mapping. Pharmacophore models for CETP inhibitors, for example, have been developed based on a set of known active compounds. nih.gov These models identify the essential chemical features (e.g., hydrophobic groups, hydrogen bond donors/acceptors) and their spatial arrangement required for CETP inhibition. A new molecule like this compound can then be mapped onto this pharmacophore to predict its potential activity.
In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. Studies on various trifluoromethylated compounds and benzamide derivatives have demonstrated the utility of these predictive models. researchgate.netjonuns.com For instance, computational tools can predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netsamipubco.com Furthermore, toxicity predictions can flag potential issues like mutagenicity, carcinogenicity, or hepatotoxicity. jonuns.com For a compound like this compound, these in silico predictions would be invaluable in assessing its drug-likeness and potential liabilities.
| ADMET Property | Prediction from Analog Studies | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | Many benzamide derivatives are predicted to be well-absorbed. nih.gov | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predictions vary depending on the specific structure; some analogs show moderate penetration. nih.gov | Determines if the compound can act on the central nervous system. |
| Metabolism (CYP Inhibition) | Often predicted to not be a significant inhibitor of major CYP enzymes. | Low potential for drug-drug interactions. |
| Toxicity (e.g., Hepatotoxicity) | Some trifluoromethylated compounds have shown potential for hepatotoxicity in predictions. jonuns.com | Highlights a potential safety concern to be monitored. |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules.
Conformational analysis is crucial for understanding which three-dimensional shape a flexible molecule like this compound is likely to adopt. Studies on related molecules, such as 2-substituted fluoro- and trifluoromethyl-benzaldehydes, have used techniques like the lanthanide-induced shift (LIS) method combined with ab initio calculations to determine the preferred conformations in solution. rsc.org Such analyses can reveal the rotational barriers around key bonds and the relative energies of different conformers, which in turn influences how the molecule interacts with its biological target.
Quantum chemical calculations on fluorobenzamides have been used to analyze their vibrational spectra (FTIR and FT-Raman), estimate structural parameters, and determine frontier molecular orbital energies (HOMO-LUMO gap), which relates to the molecule's reactivity. niscpr.res.in Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions, such as the stabilizing effects of lone pair delocalization. niscpr.res.in These computational methods provide a detailed picture of the molecule's intrinsic properties, which underpins its macroscopic behavior and biological activity.
Electronic Property Characterization
The electronic properties of this compound are significantly influenced by its fluorine and trifluoromethyl substituents. The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect decreases the electron density of the aromatic ring. mdpi.com Similarly, the fluorine atom at the 4-position also acts as an electron-withdrawing group. This combined electronic influence can affect the molecule's reactivity, binding affinity to biological targets, and metabolic stability. mdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to quantify these electronic characteristics. tandfonline.com Such studies can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. tandfonline.com For fluorinated compounds, these calculations help rationalize how substitutions impact stability and potential interactions with other molecules. emerginginvestigators.org
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 207.12 g/mol | PubChem nih.gov |
| XLogP3 | 1.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Polar Surface Area | 43.1 Ų | PubChem nih.gov |
This table is interactive. Click on the headers to sort.
Conformational Landscape Studies
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, key conformational variables include the rotation around the C-C bond connecting the phenyl ring to the carbonyl group and the C-N amide bond.
Computational methods can map the potential energy surface by systematically changing specific dihedral angles to identify low-energy, stable conformations. mdpi.com The presence of the bulky trifluoromethyl group adjacent to the benzamide moiety can create steric hindrance, potentially influencing the preferred orientation of the amide group relative to the aromatic ring. Studies on related substituted benzamides have shown that such substitutions can induce non-planar conformations to relieve steric strain. mdpi.comnih.gov The planarity between the aromatic ring and the amide group is crucial as it affects conjugation and the potential for intermolecular interactions like hydrogen bonding and π-stacking. nih.gov
The fluorine atom, while smaller, also contributes to the conformational preferences through stereoelectronic effects. nih.gov Understanding the conformational landscape is vital for predicting how the molecule will fit into a binding pocket of a biological target, a key aspect of structure-based drug design. mdpi.comnih.gov
Advanced Computational Methodologies
Advanced computational techniques are integral to modern drug discovery and materials science, enabling the efficient design and analysis of novel compounds like this compound.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once identified, these fragments can be grown, linked, or merged to create more potent lead compounds. nih.govnih.gov
This compound can be conceptually deconstructed into key fragments for FBDD:
The 4-fluoro-3-(trifluoromethyl)phenyl fragment: This piece is valuable due to its specific electronic properties and lipophilicity, which can be explored for interactions within hydrophobic pockets of a target. The presence of fluorine also makes it suitable for ¹⁹F-NMR-based screening, a sensitive method for detecting fragment binding. mdpi.comdtu.dk
The primary benzamide fragment: This group is a common motif in medicinal chemistry, capable of forming crucial hydrogen bonds with protein backbones or side chains.
By identifying how these or similar fragments bind, medicinal chemists can use computational models to guide the synthesis of larger molecules that incorporate the essential structural features of this compound to achieve higher affinity and selectivity. nih.gov
De Novo Design Strategies
De novo design involves creating novel molecular structures from scratch using computational algorithms. nih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. The goal is to generate structures with optimal shape and chemical complementarity to the target. nih.gov
The structural and electronic information of this compound can be valuable in a de novo design context. For instance, if a screening campaign identifies this compound as a hit, its core scaffold can be used as a starting point for algorithms to explore alternative decorations on the phenyl ring or modifications to the amide group. The known favorable interactions of the trifluoromethyl group (for metabolic stability and binding) and the fluoro group (for modulating electronics and binding) can be specified as desirable features for the newly designed molecules to possess. mdpi.comnih.gov
Cheminformatics Tools for Structural Component Identification
Cheminformatics combines computer and information science to analyze chemical data. Tools from this field are essential for identifying key structural components and understanding the properties of molecules like this compound.
Public and private chemical databases (e.g., PubChem) contain vast amounts of information that can be mined using cheminformatics tools. nih.gov For this compound, these tools can:
Identify structural alerts: Algorithms can scan the molecule for substructures associated with toxicity or metabolic liabilities.
Perform similarity searches: Based on the molecule's structure or "fingerprint," databases can be searched for compounds with similar scaffolds, potentially identifying molecules with related biological activities or physicochemical properties.
Calculate molecular descriptors: A wide range of descriptors (e.g., molecular weight, logP, polar surface area) can be calculated to predict properties like solubility, permeability, and potential for oral bioavailability, helping to assess the molecule's drug-likeness. nih.gov
These analyses provide a comprehensive profile of the compound, aiding in its evaluation and guiding decisions in a research and development pipeline.
Preclinical Research Data for this compound Not Publicly Available
Following a comprehensive search of publicly accessible scientific literature and databases, no specific preclinical efficacy or in vivo study data was found for the chemical compound "this compound" in the context of neuropathic pain, epilepsy, obesity, or psychosis. The stringent requirements of the requested article, focusing solely on this specific compound for the outlined sections, cannot be met due to the absence of published research.
The requested article outline is as follows:
Preclinical Efficacy and in Vivo Studies
Detailed searches for in vivo evaluations, mechanistic studies, and data pertaining to "this compound" did not yield any specific results. While research exists for structurally similar compounds or analogs containing fluoro- and trifluoromethyl- moieties, the explicit instructions to focus strictly on "this compound" prevent the inclusion of that data within the scope of sections 6.1 and 6.2.
Without foundational preclinical data on the primary compound, a meaningful discussion on the translational research potential of its analogs (section 6.3) cannot be scientifically grounded. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Future Perspectives and Research Directions
Exploration of Novel Biological Targets for 4-Fluoro-3-(trifluoromethyl)benzamide Derivatives
The unique electronic properties of the this compound core, including enhanced metabolic stability and binding affinity, make its derivatives prime candidates for investigation against a wide array of novel biological targets. nih.gov Future research will likely focus on moving beyond traditional targets and exploring new avenues for therapeutic intervention.
One promising area is the investigation of these derivatives as inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases but are notoriously difficult to target with small molecules. The structural rigidity and potential for diverse functionalization of the benzamide (B126) scaffold could allow for the design of compounds that can effectively disrupt these interactions.
Furthermore, exploring the activity of this compound derivatives against newly identified enzymes or receptors in disease pathways is a key research direction. For instance, targeting enzymes involved in epigenetic regulation or specific kinases in signaling cascades could yield novel treatments for cancer and inflammatory disorders. High-throughput screening of compound libraries based on this scaffold against a panel of emerging therapeutic targets will be instrumental in identifying new lead compounds.
Development of Multi-Targeted Compounds
The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. nih.gov The this compound scaffold is well-suited for the development of such multi-targeted ligands.
Future research will likely involve the rational design of derivatives that can simultaneously modulate the activity of multiple proteins in a disease network. For example, a single compound could be engineered to inhibit both a key kinase and a growth factor receptor involved in tumor progression. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The development of these multi-targeted agents will require a deep understanding of the structural biology of the targets and the structure-activity relationships of the benzamide derivatives. Computational modeling and in-silico screening will be invaluable tools in predicting the binding of these compounds to multiple targets and in guiding their optimization.
Advancements in Synthetic Chemistry for Complex Analogs
To fully explore the therapeutic potential of the this compound scaffold, advancements in synthetic chemistry are necessary to create more complex and diverse analogs. Future research will focus on developing novel synthetic methodologies that allow for precise control over the three-dimensional structure of these compounds.
This includes the development of stereoselective reactions to introduce chiral centers and the use of late-stage functionalization techniques to rapidly diversify the core structure. cas.cn The ability to introduce a wide range of substituents with precise spatial arrangement will be crucial for optimizing the potency and selectivity of these compounds against their biological targets.
Furthermore, the development of efficient and scalable synthetic routes will be essential for the translation of promising lead compounds into clinical candidates. This may involve the use of flow chemistry or other innovative technologies to streamline the synthesis of these complex molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their integration into the design of this compound derivatives is a key future direction. These computational tools can be used to analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships and predict the properties of virtual compounds.
In the context of this scaffold, AI and ML algorithms can be employed to:
Predict Novel Biological Targets: Analyze compound structures and bioactivity data to hypothesize new protein targets.
De Novo Design: Generate novel benzamide derivatives with desired properties, such as high potency and low toxicity.
Optimize Lead Compounds: Predict the effects of structural modifications on a compound's activity and pharmacokinetic profile, thereby accelerating the lead optimization process.
Develop Predictive Models: Build quantitative structure-activity relationship (QSAR) models to guide the design of more effective compounds.
The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
